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Introduction

Avacopan (TAVNEOS®) is an orally administered selective antagonist of the complement 5a
receptor 1 (C5aR1), which plays a crucial role in the pathogenesis of various inflammatory and
autoimmune diseases. By blocking the interaction of the potent anaphylatoxin C5a with its
receptor on inflammatory cells, particularly neutrophils, avacopan effectively dampens the
inflammatory cascade.[1][2][3] This document provides detailed application notes and protocols
for the use of avacopan in established in vivo animal models of ANCA-associated vasculitis
(AAV) and C3 glomerulopathy (C3G), reflecting its therapeutic potential in these complement-
driven diseases. While avacopan has also been investigated in hidradenitis suppurativa (HS),
preclinical animal model data for this indication is less established, with clinical trials being the
primary source of efficacy data.

Mechanism of Action: C5aR1 Signaling Pathway

Avacopan is a competitive inhibitor of the C5a receptor, which is instrumental in chemotaxis
and the amplification of inflammation in ANCA-associated vasculitis.[4][5] The binding of anti-
neutrophil cytoplasmic autoantibodies (ANCA) to myeloperoxidase (MPO) or proteinase 3
(PR3) on primed neutrophils triggers the alternative complement pathway, leading to the
generation of C5a.[5] C5a, in turn, attracts more neutrophils to the site of inflammation and
primes them for further activation by ANCA, creating a vicious cycle of inflammation and tissue
damage.[5] Avacopan disrupts this amplification loop by blocking the C5a receptor, thereby
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reducing neutrophil activation and migration to inflammatory sites and mitigating vessel injury

and organ damage.[2][5]

C5aR1 Signaling Pathway and Avacopan's Mechanism of Action
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C5aR1 Signaling and Avacopan Inhibition

I. ANCA-Associated Vasculitis (AAV) Animal Model

The most established animal model for studying AAV and the effects of avacopan is the anti-
MPO 1IgG-induced glomerulonephritis model in mice.[1][6][7]

Experimental Workflow: Anti-MPO IgG-Induced AAV
Model
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Anti-MPO AAV Model Workflow

Detailed Experimental Protocol

1. Animal Model:
e Species: Mouse

e Strain: Human C5aR knock-in mice are recommended to accurately assess the efficacy of
avacopan, which is highly selective for the human C5a receptor.[8][9][10] C57BL/6 mice can
also be used.[6]

e Age: 8-12 weeks
2. Disease Induction:
e Agent: Purified mouse anti-myeloperoxidase (MPO) IgG.[7]

e Preparation: Anti-MPO IgG is generated by immunizing MPO-deficient (Mpo-/-) mice with
purified mouse MPO. The IgG fraction is then isolated from the serum.[1][7]

o Administration: A single intravenous injection of anti-MPO IgG at a dose of 50 ug/g of body
weight.[7] Some protocols may include a subsequent intraperitoneal injection of a TLR4
agonist like lipopolysaccharide (LPS) to enhance disease severity.[6]

3. Avacopan Administration:
o Formulation: Avacopan is typically formulated for oral gavage.

o Dosage: An oral dose of 30 mg/kg daily has been shown to be effective in reducing disease
severity.[2] Lower doses (e.g., 5 mg/kg twice daily) have also demonstrated efficacy.[11]

o Timing: Treatment can be initiated either prophylactically (before or at the time of disease
induction) or therapeutically (after the onset of clinical signs).

4. Monitoring and Endpoints:

» Duration: The experimental period is typically 6-7 days.[1]
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« Clinical Monitoring: Daily monitoring for signs of distress. Urine is collected at baseline and
at the endpoint to measure albumin-to-creatinine ratio (a marker of proteinuria) and
hematuria.[2][12]

o Histopathological Analysis: At the end of the experiment, mice are euthanized, and kidneys
are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic
acid-Schiff (PAS) for histological evaluation.[1]

o Scoring: Glomeruli are scored for the presence of crescents and necrosis. A semi-
guantitative scoring system can be used (e.g., percentage of glomeruli with
crescents/necrosis).[4][13]

e Immunohistochemistry: Staining for neutrophil infiltration (e.g., Ly-6G) in glomerular cross-
sections.[1]

e Inflammatory Markers:

o Serum/Plasma: Blood is collected for the measurement of inflammatory cytokines and
chemokines (e.qg., IL-6, TNF-a, MCP-1) using ELISA or multiplex assays.[9][14]

o Neutrophil Activation: Flow cytometry can be used to assess neutrophil activation markers,
such as the upregulation of CD11b on circulating neutrophils.[15][16]

Quantitative Data Summary
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Control Group

Avacopan-Treated

Parameter . Reference
(Vehicle) Group
Glomerular Crescents  Varies by study, o )
] o Significant reduction [17]
(%) typically significant
Glomerular Necrosis Varies by study, o ]
) o Significant reduction [11][17]
(%) typically significant
Urinary
Albumin/Creatinine Elevated Significantly reduced [2]
Ratio
Hematuria Present Significantly reduced [2]
Neutrophil Infiltration
) Increased Reduced [1]
(glomeruli)
Cb5a-induced ~53% reduction in ~10% reduction (at 18]
Leukopenia (%) leukocytes 0.3 mg/kg)
Neutrophil CD11b ] )
Cbha-induced increase  Potently blocked [8][18]

Upregulation

Il. C3 Glomerulopathy (C3G) Animal Model

The complement factor H (FH) knockout (Cfh-/-) mouse is a well-established model for C3G, as

it spontaneously develops features of the disease due to uncontrolled alternative complement
pathway activation.[19][20][21]

Detailed Experimental Protocol

1

. Animal Model:

Species: Mouse

Strain: Complement factor H knockout (Cfh-/-) mice.[19][20]

Age: Age-dependent progression of the disease; experiments can be conducted at various

ages to assess therapeutic intervention.
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2. Disease Characteristics:

o Cfh-/- mice exhibit spontaneous C3 deposition in the glomeruli, low plasma C3 levels, and
progressive renal injury.[19][21]

3. Avacopan Administration:
o Formulation: Oral gavage.

o Dosage: Specific dosage regimens of avacopan in the Cfh-/- model are not as extensively
published as in the AAV model. Dosing would likely be guided by the effective doses in other
inflammatory mouse models (e.g., 30 mg/kg daily).

e Timing: Long-term treatment would be necessary to assess the impact on the progression of
C3G.

4. Monitoring and Endpoints:

o Duration: Long-term studies (several weeks to months) are required to evaluate the chronic
effects of avacopan.

 Clinical Monitoring: Regular monitoring of urinary albumin-to-creatinine ratio to assess
proteinuria.[5][12][22]

o Histopathological Analysis:

o C3 Deposition: Kidney sections are stained for C3 deposition using immunofluorescence.
The intensity and pattern of C3 staining are evaluated.[20]

o Glomerular Injury: PAS staining to assess for mesangial expansion, cellular proliferation,
and other signs of glomerular damage.[23]

o Complement Pathway Activity:

o Plasma C3 Levels: Measurement of plasma C3 levels by ELISA to assess systemic
complement activation.[19]

Quantitative Data Summary (Expected Outcomes)
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Avacopan-Treated Cfh-/-

Parameter Untreated Cfh-/- Mice .
Mice
Expected reduction in C3
Glomerular C3 Deposition Intense and widespread deposition-associated
inflammation
Urinary Albumin/Creatinine ) ) Expected attenuation of the
_ Progressively increases _
Ratio increase
Unlikely to be directly restored
Plasma C3 Levels Markedly reduced by avacopan (downstream
target)
Glomerular Inflammation Present Expected reduction

lll. Hidradenitis Suppurativa (HS)

Currently, there is a lack of well-established and widely used in vivo animal models that fully
recapitulate the complex pathology of hidradenitis suppurativa.[21] Research on avacopan for
HS has primarily been driven by clinical trials in human subjects.[24] Therefore, a detailed
experimental protocol for an avacopan-tested HS animal model is not available at this time.

Conclusion

Avacopan has demonstrated significant efficacy in preclinical animal models of ANCA-
associated vasculitis, providing a strong rationale for its clinical development and approval. The
anti-MPO IgG-induced glomerulonephritis model in human C5aR knock-in mice is a robust
platform for evaluating the in vivo activity of C5aR antagonists. For C3 glomerulopathy, the
Cfh-/- mouse model offers a valuable tool to investigate the therapeutic potential of avacopan
in a setting of chronic alternative complement pathway dysregulation. Further research is
warranted to develop and characterize animal models for hidradenitis suppurativa to facilitate
the preclinical evaluation of novel therapeutics like avacopan. These detailed protocols and
application notes serve as a valuable resource for researchers aiming to investigate the
pharmacology and therapeutic effects of avacopan in relevant in vivo settings.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://insight.jci.org/articles/view/135758
https://www.benchchem.com/product/b605695?utm_src=pdf-body
https://www.bosterbio.com/multiplex-elisa-kit-for-mouse-cytokine-inflammation-13-plex-mek1003-boster.html
https://www.benchchem.com/product/b605695?utm_src=pdf-body
https://www.benchchem.com/product/b605695?utm_src=pdf-body
https://www.benchchem.com/product/b605695?utm_src=pdf-body
https://www.benchchem.com/product/b605695?utm_src=pdf-body
https://www.benchchem.com/product/b605695?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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